ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
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Description
Ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, with the CAS number 1126635-91-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C12H13N3O3
- Molecular Weight : 247.25 g/mol
- Boiling Point : Approximately 409.5 °C (predicted) .
Synthesis
The compound can be synthesized through a click chemistry approach involving azide-alkyne cycloaddition, which is a widely recognized method for producing triazole derivatives. This method is efficient and allows for the introduction of various functional groups, enhancing the compound's biological activity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. It has been shown to exhibit significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antimicrobial properties with MIC values comparable to established antibiotics .
- Biofilm Formation Inhibition : It significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential in treating biofilm-related infections .
Cytotoxicity and Safety Profile
In vitro cytotoxicity studies indicate that this compound exhibits low hemolytic activity (% lysis range from 3.23 to 15.22%) and noncytotoxicity with IC50 values greater than 60 μM . This suggests a favorable safety profile for further development.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and metabolism. Specifically, it has shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR) with IC50 values ranging between 12.27–31.64 μM and 0.52–2.67 μM respectively .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of triazole derivatives:
- Study on Antimicrobial Efficacy : A comparative study demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics when tested against resistant strains .
- Synergistic Effects : Research indicated that this compound could enhance the efficacy of other antibiotics such as Ciprofloxacin and Ketoconazole when used in combination therapies .
Properties
IUPAC Name |
ethyl 1-(3-methoxyphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(16)11-8-15(14-13-11)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRVSRFISBRKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.